molecular formula C7H14ClNO B2402023 6-Aminospiro[3.3]heptan-2-ol hydrochloride CAS No. 1820979-19-8

6-Aminospiro[3.3]heptan-2-ol hydrochloride

Cat. No. B2402023
M. Wt: 163.65
InChI Key: AUOLCOSQRYKGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminospiro[3.3]heptan-2-ol hydrochloride is a chemical compound with the CAS Number: 1820979-19-8 . It has a molecular weight of 163.65 .


Molecular Structure Analysis

The InChI code for 6-Aminospiro[3.3]heptan-2-ol hydrochloride is 1S/C7H13NO.ClH/c8-5-1-7(2-5)3-6(9)4-7;/h5-6,9H,1-4,8H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Aminospiro[3.3]heptan-2-ol hydrochloride is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Conformationally Restricted Amino Acids : Research includes the synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton, useful for probing the topologies of different glutamate receptors (Radchenko, Grygorenko, & Komarov, 2008).
  • Structural Comparison with Cyclohexane Scaffolds : Structural analysis of spiro[3.3]heptane-1,6-diamines shows their similarity with cyclohexane scaffolds, suggesting their use as surrogates in drug discovery (Chernykh et al., 2015).

Synthesis of Fluorinated Building Blocks

  • Development of Medicinal Chemistry Building Blocks : Synthesis of new non-flattened amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif has implications in medicinal chemistry due to their three-dimensional shape and fluorine substitution pattern (Chernykh et al., 2016).

Enzymatic Synthesis and Resolution

  • Enzyme-Catalysed Asymmetric Synthesis : The asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and the enzymatic resolution of racemic spiro[3.3]heptane derivatives have been explored, showcasing the potential for precise chiral synthesis in pharmaceutical contexts (Naemura & Furutani, 1990).

Coordination Chemistry

  • Transition Metal Complexes : Research into spirocyclic sulfur and selenium ligands has demonstrated their use as molecular rigid rods in the coordination of transition metal centers, offering insights into novel applications in coordination chemistry (Petrukhina et al., 2005).

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

6-aminospiro[3.3]heptan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-5-1-7(2-5)3-6(9)4-7;/h5-6,9H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOLCOSQRYKGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminospiro[3.3]heptan-2-ol hydrochloride

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